molecular formula C6H11N3O3 B184703 Ethyl 2-[(aminocarbonyl)hydrazono]propanoate CAS No. 14923-66-1

Ethyl 2-[(aminocarbonyl)hydrazono]propanoate

Cat. No. B184703
CAS RN: 14923-66-1
M. Wt: 173.17 g/mol
InChI Key: HVFVGYAKDVKQEB-XBXARRHUSA-N
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Description

Ethyl 2-[(aminocarbonyl)hydrazono]propanoate, also known as ethyl hydrazonoacetate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method, making it easily accessible for laboratory experiments.

Scientific Research Applications

Ethyl hydrazonoacetate has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of various heterocyclic compounds, which have shown promising results in drug discovery and development. Ethyl hydrazonoacetate has also been used as a reagent for the determination of various metal ions in solution, making it a useful tool in analytical chemistry.

Mechanism Of Action

The exact mechanism of action of Ethyl 2-[(aminocarbonyl)hydrazono]propanoate hydrazonoacetate is not fully understood. However, it is believed to act as a nucleophile, reacting with various electrophilic compounds to form adducts. These adducts can then undergo further reactions to form heterocyclic compounds, which have shown potential in drug discovery and development.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-[(aminocarbonyl)hydrazono]propanoate hydrazonoacetate have not been extensively studied. However, it has been shown to be relatively non-toxic and non-carcinogenic, making it a safe compound for laboratory experiments.

Advantages And Limitations For Lab Experiments

The main advantage of using Ethyl 2-[(aminocarbonyl)hydrazono]propanoate hydrazonoacetate in laboratory experiments is its ease of synthesis and high purity. It can be synthesized using simple and efficient methods, and yields a high purity product. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of Ethyl 2-[(aminocarbonyl)hydrazono]propanoate hydrazonoacetate. One potential area of research is the synthesis of novel heterocyclic compounds using Ethyl 2-[(aminocarbonyl)hydrazono]propanoate hydrazonoacetate as a building block. These compounds could have potential applications in drug discovery and development. Another area of research is the development of new analytical methods for the determination of metal ions in solution using Ethyl 2-[(aminocarbonyl)hydrazono]propanoate hydrazonoacetate as a reagent. Finally, the biochemical and physiological effects of Ethyl 2-[(aminocarbonyl)hydrazono]propanoate hydrazonoacetate could be further studied to determine its potential as a safe and non-toxic compound for various applications.

Synthesis Methods

Ethyl hydrazonoacetate is synthesized through the reaction of Ethyl 2-[(aminocarbonyl)hydrazono]propanoate acetoacetate with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction with hydrazine hydrate to form Ethyl 2-[(aminocarbonyl)hydrazono]propanoate hydrazonoacetate. This synthesis method is simple, efficient, and yields a high purity product.

properties

IUPAC Name

ethyl (2E)-2-(carbamoylhydrazinylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c1-3-12-5(10)4(2)8-9-6(7)11/h3H2,1-2H3,(H3,7,9,11)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFVGYAKDVKQEB-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC(=O)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(aminocarbonyl)hydrazono]propanoate

CAS RN

14923-66-1
Record name NSC63852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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